![molecular formula C27H28N2O6 B15099586 4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099586.png)
4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, an ethoxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran moiety, followed by the introduction of the ethoxyphenyl group and the morpholine ring. Common reagents used in these reactions include benzofuran-2-carboxylic acid, ethoxybenzene, and morpholine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and ethoxyphenyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
- N-(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-yl)acetamide
Uniqueness
What sets 4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions. One common method includes the reaction of benzofuran derivatives with morpholine and ethoxyphenyl groups, often utilizing solvents like ethanol under reflux conditions to achieve high yields.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In a study evaluating a series of benzofuran derivatives, compounds similar to the target compound showed promising activity against various strains of bacteria and fungi. For instance, derivatives with specific substitutions on the benzofuran ring demonstrated minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL against tested pathogens, suggesting that structural modifications can enhance antimicrobial efficacy .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. A review highlighted that benzofuran derivatives could act as dual inhibitors targeting both tubulin and histone deacetylases (HDACs), which are critical in cancer cell proliferation . The presence of specific functional groups in the compound may contribute to its antiproliferative effects against various cancer cell lines, with IC50 values indicating significant potency .
Study 1: Antimycobacterial Activity
A study focused on the antimycobacterial activity of benzofuran derivatives revealed that certain compounds had low toxicity towards mammalian cells while exhibiting profound activity against Mycobacterium tuberculosis (MTB). The most active compounds showed IC90 values lower than 0.60 μM, indicating their potential as therapeutic agents against tuberculosis .
Study 2: Structure-Activity Relationship
Another investigation into the structure-activity relationship (SAR) of substituted benzofurans found that modifications at specific positions significantly affected biological activity. For example, compounds with hydroxyl groups at the C-6 position displayed enhanced antibacterial properties compared to their unsubstituted counterparts . This suggests that careful design of substituents can optimize the biological profile of benzofuran-based compounds.
Data Tables
Properties
Molecular Formula |
C27H28N2O6 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(3-ethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O6/c1-2-34-20-8-5-7-19(16-20)24-23(25(30)22-17-18-6-3-4-9-21(18)35-22)26(31)27(32)29(24)11-10-28-12-14-33-15-13-28/h3-9,16-17,24,31H,2,10-15H2,1H3 |
InChI Key |
HSXIFSXFMGTQAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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